

2-Chloro-2-methylhexane spectroscopic data analysis (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chloro-2-methylhexane

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An In-depth Spectroscopic Analysis of 2-Chloro-2-methylhexane

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-chloro-2-methylhexane** (C₇H₁₅Cl), a halogenated alkane. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

2-Chloro-2-methylhexane is a tertiary haloalkane with the following structure:

Chemical Formula: C₇H₁₅Cl^{[1][2][3][4]} Molecular Weight: 134.65 g/mol^{[1][4]} IUPAC Name: **2-chloro-2-methylhexane**^[1]

The structure consists of a hexane chain with a chlorine atom and a methyl group both attached to the second carbon atom. This substitution pattern is key to interpreting its spectroscopic signatures.

Spectroscopic Data & Interpretation

This section details the analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **2-chloro-2-methylhexane**.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-chloro-2-methylhexane**, we expect to see distinct signals corresponding to the non-equivalent protons and carbons in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. In **2-chloro-2-methylhexane**, there are five distinct proton environments.

Table 1: Predicted ¹H NMR Data for **2-Chloro-2-methylhexane**

Signal Assignment	Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Integration
-CH ₃ (C1)	~0.9	Triplet (t)	3H
-CH ₂ - (C5)	~1.3	Multiplet (m)	2H
-CH ₂ - (C4)	~1.5	Multiplet (m)	2H
-CH ₂ - (C3)	~1.8	Multiplet (m)	2H
-C(Cl)CH ₃ (C2-Me)	~1.6	Singlet (s)	6H

- Interpretation:
 - The six protons of the two methyl groups attached to the quaternary carbon (C2) are equivalent and appear as a single, sharp singlet around 1.6 ppm because they have no adjacent protons to couple with.
 - The terminal methyl group (C1) protons appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (-CH₂-) group.
 - The three methylene groups (C3, C4, C5) will produce complex overlapping signals (multiplets) in the typical alkane region of the spectrum, approximately between 1.3 and 1.8 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Data for **2-Chloro-2-methylhexane**

Signal Assignment	Chemical Shift (δ , ppm) (Predicted)
C1	~14
C6	~23
C5	~26
C2-Me	~32
C4	~45
C2	~70

- Interpretation:
 - The spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.
 - The most downfield signal, around 70 ppm, is attributed to the quaternary carbon (C2) bonded to the electronegative chlorine atom.
 - The other signals appear in the aliphatic region, with the terminal methyl carbon (C1) being the most upfield.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Absorption Data for **2-Chloro-2-methylhexane**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
2960 - 2850	Strong	C-H (alkane) stretch
1465	Medium	C-H (alkane) bend
1380	Medium	C-H (alkane) bend (gem-dimethyl)
785 - 540	Strong	C-Cl stretch

Data sourced from publicly available spectra. The C-Cl stretch is a key diagnostic peak.^[5]

- Interpretation:
 - The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkane backbone.
 - The presence of a strong band in the 540-785 cm⁻¹ range is indicative of the C-Cl stretching vibration, confirming the presence of the chloro group.^[5]
 - Bands around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to C-H bending vibrations. The band near 1380 cm⁻¹ may show splitting characteristic of a gem-dimethyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Table 4: Key Mass Spectrometry Data for **2-Chloro-2-methylhexane**

m/z (mass/charge)	Relative Intensity	Ion Fragment	Notes
136 / 138	Low	$[\text{C}_7\text{H}_{15}\text{Cl}]^{+\cdot}$	Molecular ion peaks ($\text{M}^{+\cdot}$, $\text{M}+2^{+\cdot}$). The ~3:1 ratio confirms one Cl atom.
99	High	$[\text{C}_7\text{H}_{15}]^+$	Loss of Cl radical ($\cdot\text{Cl}$).
57	Base Peak (100%)	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)	α -cleavage, formation of a stable tertiary carbocation.
43	High	$[\text{C}_3\text{H}_7]^+$ (propyl cation)	Further fragmentation.

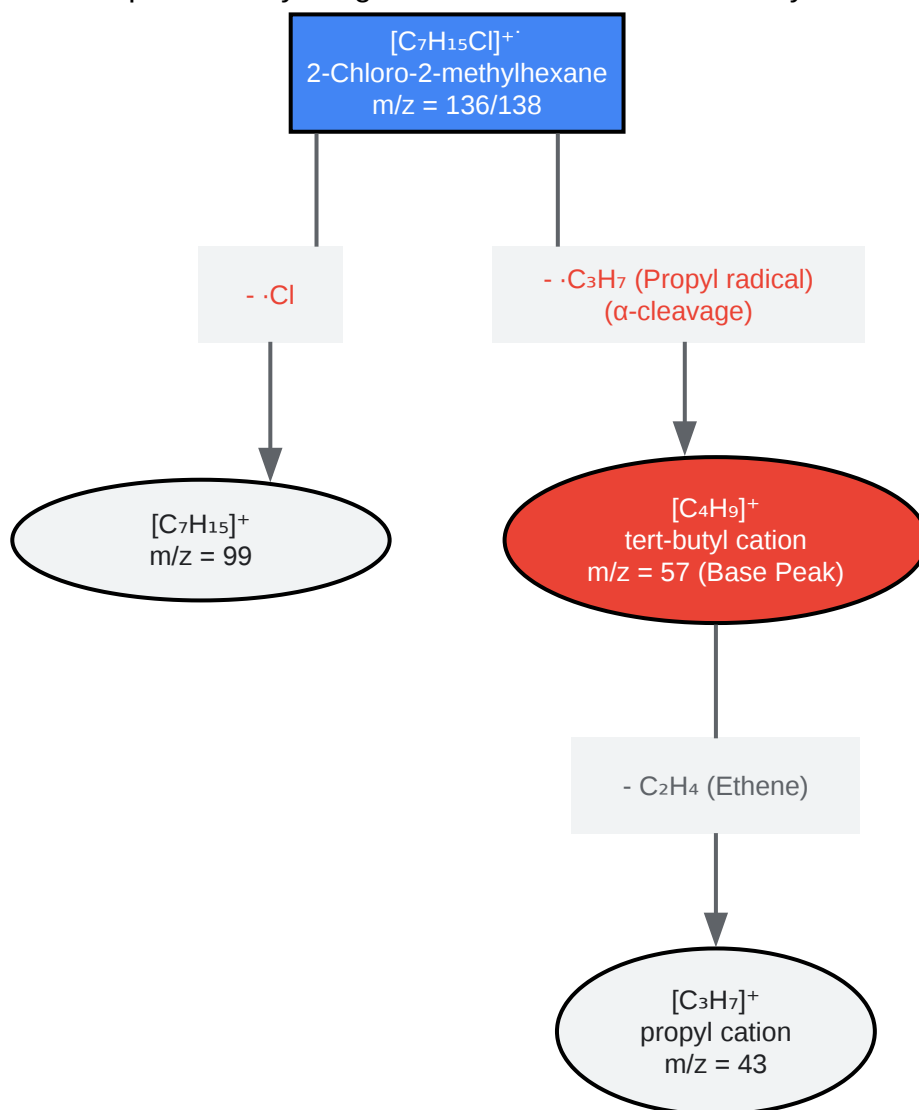
- Interpretation:
 - Molecular Ion ($\text{M}^{+\cdot}$): The presence of two molecular ion peaks at m/z 136 and 138 in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom, due to the natural isotopic abundance of ^{35}Cl (75.8%) and ^{37}Cl (24.2%).[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Fragmentation: The most stable fragment is often the one that forms the most stable carbocation. For **2-chloro-2-methylhexane**, the cleavage of the C-C bond adjacent to the chlorine-bearing carbon (α -cleavage) results in the highly stable tert-butyl cation ($[\text{C}_4\text{H}_9]^+$) at m/z 57, which is typically the base peak. The loss of the chlorine radical to form the $[\text{C}_7\text{H}_{15}]^+$ cation at m/z 99 is also a significant fragmentation pathway.

Visualized Data Relationships and Pathways

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the fragmentation pathway in mass spectrometry.

Caption: Workflow combining MS, IR, and NMR to confirm the molecular structure.

Mass Spectrometry Fragmentation of 2-Chloro-2-methylhexane



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Caption: Key fragmentation pathways for **2-chloro-2-methylhexane** in EI-MS.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

- **Sample Preparation:** Accurately weigh 5-25 mg of **2-chloro-2-methylhexane** for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean vial.^[9]^[10] Chloroform-d is a common choice for nonpolar organic compounds.^[10]
- **Filtration and Transfer:** Filter the solution through a pipette with a small glass wool plug to remove any particulate matter, which can degrade spectral quality.^[11] Transfer the filtered solution into a 5 mm NMR tube to a depth of about 4-6 cm.^[9]
- **Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers often reference the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).^[9]
- **Data Acquisition:** Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.^[10] The magnetic field is then shimmed to optimize its homogeneity. The probe is tuned to the appropriate nucleus (^1H or ^{13}C), and the data is acquired using a standard pulse sequence.^[10]
- **Sample Preparation (Neat Liquid):** As **2-chloro-2-methylhexane** is a liquid, the simplest method is to prepare a neat sample.^[12] Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.^[13] Press the plates together to form a thin capillary film.
- **Background Spectrum:** First, run a background scan with no sample in the beam path. This records the absorbance of atmospheric CO_2 and water vapor, as well as any instrumental artifacts, and is automatically subtracted from the sample spectrum.^[14]
- **Sample Spectrum:** Place the prepared salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. The instrument measures the transmittance of IR radiation through the sample as a function of wavenumber.^[14]
- **Cleaning:** After analysis, the salt plates must be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone or dichloromethane) and stored in a desiccator to prevent damage from moisture.
- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The

sample is vaporized in a high-vacuum environment.

- Ionization: In the ionization chamber, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M^+).^[15]
- Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.^[15]
- Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.^[15] A detector then records the abundance of each ion, generating the mass spectrum.^[16]

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